tert-Butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-6-9(7-16)10-5-11(18-4)15-8-14-10/h5,8-9H,6-7H2,1-4H3 |
InChI Key |
MYBVJCKIDRACIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC=N2)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The typical synthetic approach to this compound involves a nucleophilic substitution reaction between tert-butyl 3-hydroxyazetidine-1-carboxylate and 6-methoxypyrimidine derivatives. The reaction usually proceeds under basic conditions, employing sodium hydride (NaH) as a base and tetrahydrofuran (THF) as the solvent. The reaction mixture is stirred at low temperatures to control reactivity and minimize side reactions. After completion, the product is isolated by standard purification techniques such as column chromatography or recrystallization.
| Parameter | Typical Condition |
|---|---|
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature |
| Reaction time | Several hours (varies by scale) |
| Purification | Column chromatography or recrystallization |
This method leverages the nucleophilicity of the azetidine nitrogen after deprotonation to attack the electrophilic 6-methoxypyrimidine ring, forming the desired carbon-nitrogen bond.
Alternative Synthetic Approaches
While no direct alternative synthetic routes for this exact compound are widely reported, related pyrimidine-azetidine derivatives have been synthesized using photocatalytic methods or multi-component reactions. For example, photocatalytic coupling using acridine salt catalysts under visible light irradiation has been demonstrated for related tert-butyl carbamate derivatives, offering a one-step synthesis with reduced byproducts and improved yields. However, these methods are more commonly applied to piperazine or pyridine derivatives rather than azetidines specifically.
Reaction Mechanism and Chemical Analysis
The key step in the preparation is the nucleophilic substitution on the pyrimidine ring. The azetidine nitrogen, activated by deprotonation with sodium hydride, attacks the electrophilic carbon on the 6-methoxypyrimidine, displacing a suitable leaving group (often a halide or activated leaving group on the pyrimidine).
Reaction mechanism summary:
- Deprotonation of azetidine nitrogen by NaH.
- Nucleophilic attack on the 6-methoxypyrimidine ring.
- Formation of the carbon-nitrogen bond.
- Workup and purification to isolate this compound.
The tert-butyl carbamate group remains intact throughout, serving as a protective group to prevent unwanted side reactions on the azetidine nitrogen.
Data Table: Summary of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting materials | tert-butyl 3-hydroxyazetidine-1-carboxylate, 6-methoxypyrimidine | Key substrates for coupling |
| Base | Sodium hydride (NaH) | Deprotonates azetidine nitrogen |
| Solvent | Tetrahydrofuran (THF) | Common aprotic solvent for nucleophilic substitution |
| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |
| Reaction time | Several hours | Ensures completion of substitution |
| Purification | Column chromatography or recrystallization | Isolates pure product |
| Yield | Variable, typically moderate to good | Dependent on reaction scale and conditions |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The methoxypyrimidinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: tert-Butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize compounds with biological activity, such as enzyme inhibitors or receptor modulators.
Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxypyrimidinyl group can form hydrogen bonds and other interactions with the active sites of proteins, leading to inhibition or activation of their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the pyrimidine ring, the heterocyclic core (azetidine vs. piperidine/pyrrolidine), and functional groups. Key comparisons include:
- Azetidine vs.
- Substituent Effects: Methoxy (Target): Electron-donating, improves solubility and may enhance bioavailability. Chloro/Methylthio (): Electron-withdrawing groups increase electrophilicity, favoring nucleophilic substitution reactions. Chloro derivatives often exhibit higher toxicity .
Functional and Application Differences
- Synthetic Utility : The tert-butyl carbamate group in the target compound facilitates amine protection, a staple in peptide and small-molecule synthesis .
- Biological Activity : Piperidine-based analogs (e.g., ) are prevalent in kinase inhibitors due to their conformational flexibility, while azetidine derivatives (e.g., Target, ) may offer improved metabolic stability owing to reduced ring flexibility .
- Safety Profiles : Azetidine derivatives with chloro groups (e.g., ) are classified as acute toxins (H302, H315) , whereas methoxy-substituted analogs like the target compound may exhibit milder toxicity, though specific data are lacking.
Physicochemical Properties
- Solubility : The methoxy group in the target compound likely enhances water solubility compared to hydrophobic substituents like methylthio or chloro.
Research Findings and Data Gaps
- Structural Analysis : Computational modeling or crystallography (using SHELX ) is needed to confirm the target compound’s hydrogen-bonding patterns and conformation.
- Biological Data: No direct activity data are provided, but pyrimidine derivatives are often explored as kinase or protease inhibitors. Comparative studies with analogs could reveal substituent-driven efficacy differences.
- Safety Data : The target compound’s hazards remain uncharacterized, though related azetidine derivatives show skin/eye irritation risks .
Biological Activity
Tert-Butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate is a novel compound with significant potential in medicinal chemistry. Its unique structure, which combines a tert-butyl group with a pyrimidine moiety and an azetidine ring, suggests diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N3O3, with a molecular weight of approximately 265.31 g/mol. The compound features an azetidine ring, which is a four-membered saturated heterocycle containing one nitrogen atom, contributing to its pharmacological properties.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. For instance, research has shown that various azetidine derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The specific activity of this compound against these pathogens remains to be fully characterized, but its structural analogs suggest promising antibacterial effects .
Interaction with Biological Targets
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in disease pathways. Studies have indicated that similar compounds can bind to enzymes or receptors critical for cellular function, potentially leading to therapeutic effects in various diseases. For instance, the binding affinity of related azetidine derivatives has been explored in the context of cancer and infectious diseases.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Azetidine Ring : Using appropriate amines and carbonyl compounds.
- Introduction of the Pyrimidine Moiety : This can be achieved through nucleophilic substitution reactions.
- Carboxylation : The final step often involves introducing the carboxylic acid group through various chemical transformations.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-(6-chloro-5-methoxypyrimidin-4-yl)azetidine-1-carboxylate | Contains a chloro substituent | May exhibit different biological activity due to halogen substitution |
| Tert-butyl 3-(2-amino-pyridin-4-yl)azetidine-1-carboxylate | Features an amino group | Potentially enhances solubility and bioavailability |
| Tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate | Different cyclic structure (pyrrolidine) | Offers alternative reactivity profiles |
This table highlights how variations in substituents can influence biological activity and pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
